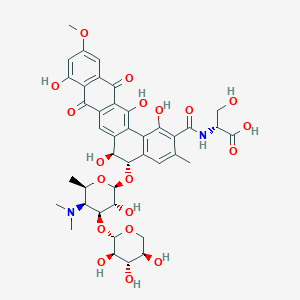
N,N-Dimethylpradimicin FA-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylpradimicin FA-2, also known as this compound, is a useful research compound. Its molecular formula is C41H46N2O19.5H2O and its molecular weight is 870.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
N,N-Dimethylpradimicin FA-2 has shown promising results in preclinical studies as an anticancer agent:
- Mechanism : The compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Efficacy : In vitro studies demonstrated a significant reduction in cell viability across various cancer cell lines, including breast and lung cancers.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 5.0 | Apoptosis via caspase activation | |
| A549 | 3.5 | Mitochondrial dysfunction |
Antibacterial Properties
The compound has also been evaluated for its antibacterial efficacy:
- Broad-spectrum Activity : Effective against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
- Synergistic Effects : Studies indicate that this compound exhibits synergistic effects when combined with other antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
Case Study: Anticancer Efficacy
A recent study focused on the effects of this compound on triple-negative breast cancer (TNBC):
- Objective : To assess the anti-tumor activity in vivo using mouse models.
- Results : Tumor size was reduced by approximately 45% after treatment with the compound compared to control groups.
Case Study: Antibiotic Resistance
Another investigation evaluated the compound's effectiveness against antibiotic-resistant bacterial infections:
- Objective : To determine the efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
- Findings : The compound significantly reduced bacterial load in infected mice, demonstrating potential as a therapeutic option for resistant infections.
Propriétés
Numéro CAS |
131426-59-0 |
|---|---|
Formule moléculaire |
C41H46N2O19.5H2O |
Poids moléculaire |
870.8 g/mol |
Nom IUPAC |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-(dimethylamino)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C41H46N2O19/c1-12-6-18-25(32(51)22(12)38(55)42-19(10-44)39(56)57)24-16(9-17-26(33(24)52)29(48)15-7-14(58-5)8-20(45)23(15)28(17)47)30(49)36(18)61-41-35(54)37(27(43(3)4)13(2)60-41)62-40-34(53)31(50)21(46)11-59-40/h6-9,13,19,21,27,30-31,34-37,40-41,44-46,49-54H,10-11H2,1-5H3,(H,42,55)(H,56,57)/t13-,19-,21-,27+,30+,31+,34-,35-,36+,37+,40+,41+/m1/s1 |
Clé InChI |
UZMZCRAPEXDPLT-JYBFNPKBSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N(C)C |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |
Synonymes |
BMY 28864 BMY-28864 N,N-dimethylpradimicin FA-2 N,N-DMPFA-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















